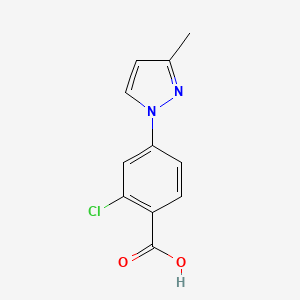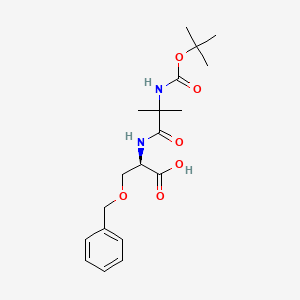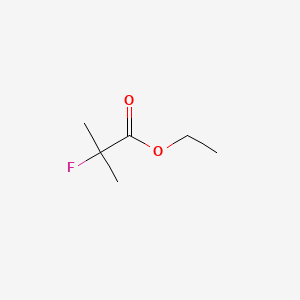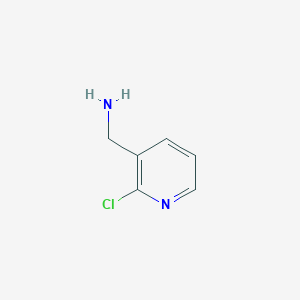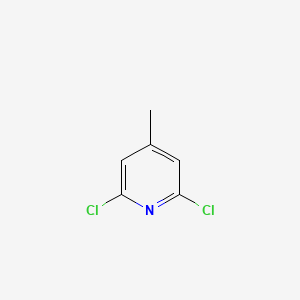
2-Chloro-3-(4-methoxyphenyl)-1-propene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Chloro-3-(4-methoxyphenyl)-1-propene” is an organic compound containing a propene group attached to a methoxyphenyl group with a chlorine atom. The methoxyphenyl group consists of a phenyl ring (a variant of benzene) with a methoxy group (-OCH3) attached. This suggests that the compound could have properties similar to other aromatic compounds, which are often stable and used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of bonds present in the molecule and their arrangement .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The presence of the propene group suggests that it could participate in reactions typical of alkenes, such as addition reactions . The methoxyphenyl group could also undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the methoxy group could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Applications
Research on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound structurally similar to 2-Chloro-3-(4-methoxyphenyl)-1-propene, indicates significant nonlinear optical properties, making it suitable for optical devices. The study highlighted its high nonlinear optical properties through various spectroscopic methods and theoretical calculations, suggesting its potential application in nonlinear optics and optical device development (Mostaghni, Shafiekhani, & Mahani, 2022).
Spectroscopic and Biological Activity Studies
2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol was analyzed for its biological functions like antimicrobial activity. The study involved quantum chemical methods and vibrational spectral techniques, finding the molecule to exhibit antifungal and antibacterial effects. The study also included molecular docking to identify interactions with different proteins (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Applications in Organic Electronic Devices
A study on externally initiated regioregular P3HT with controlled molecular weight and narrow polydispersity explored the synthesis of pi-conjugated organic polymers for applications in electronic and photonic devices. The research demonstrated the ability to control the molecular weights and distributions of the polymers, which is crucial for their use in high-performance electronic devices (Bronstein & Luscombe, 2009).
Tuning Optical Properties for Enhanced Emission
Research on the postfunctionalization of poly(3-hexylthiophene) (P3HT) investigated the effects of various functional groups on the optical and photophysical properties of 3,4-disubstituted poly(thiophene)s. This study is significant for enhancing the solid-state emission of poly(thiophene)s, highlighting the potential for improving opto-electronic materials through molecular control (Li, Vamvounis, & Holdcroft, 2002).
Eigenschaften
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQALXPMEXDREE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448756 |
Source


|
| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91284-04-7 |
Source


|
| Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50448756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)
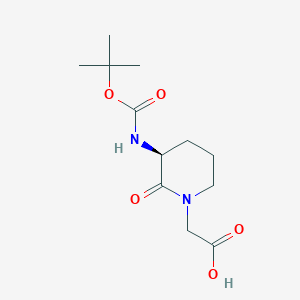
![Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1311314.png)
